3'-Azido-3'-deoxy-6-azathymidine
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Overview
Description
3’-Azido-3’-deoxy-6-azathymidine is a synthetic nucleoside analogue that has been extensively studied for its antiviral properties. It is a derivative of thymidine, where the hydroxyl group at the 3’ position is replaced by an azido group, and the 6-aza modification is introduced into the thymine base. This compound is known for its role as a reverse transcriptase inhibitor, particularly in the treatment of HIV/AIDS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-6-azathymidine typically involves multiple steps starting from thymidine. One common method includes the following steps :
Protection of the 5’-hydroxyl group: This is often achieved using a silyl protecting group.
Azidation at the 3’ position: The 3’-hydroxyl group is converted to a leaving group, such as a tosylate, which is then displaced by an azide ion.
Deprotection of the 5’-hydroxyl group: The silyl protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxy-6-azathymidine follows similar synthetic routes but is optimized for higher yields and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxy-6-azathymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive intermediates.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces reactive intermediates that can further react to form various products.
Reduction: Yields 3’-amino-3’-deoxy-6-azathymidine.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Azido-3’-deoxy-6-azathymidine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3’-Azido-3’-deoxy-6-azathymidine involves its incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively halts the replication of the virus. The compound must be phosphorylated to its active triphosphate form to exert its effects .
Comparison with Similar Compounds
3’-Azido-3’-deoxy-6-azathymidine is often compared with other nucleoside analogues such as:
Zidovudine: Another thymidine analogue with similar antiviral properties.
Lamivudine: A cytidine analogue used in combination therapies for HIV.
Stavudine: A thymidine analogue with a different mechanism of action.
Uniqueness
What sets 3’-Azido-3’-deoxy-6-azathymidine apart is its specific azido modification, which enhances its ability to inhibit reverse transcriptase and its effectiveness in treating HIV/AIDS .
Properties
CAS No. |
111496-01-6 |
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Molecular Formula |
C9H12N6O4 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H12N6O4/c1-4-8(17)11-9(18)15(13-4)7-2-5(12-14-10)6(3-16)19-7/h5-7,16H,2-3H2,1H3,(H,11,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
MACMXKSWRALLJO-RRKCRQDMSA-N |
Isomeric SMILES |
CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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